molecular formula C14H22OS B14212853 4-(Phenylsulfanyl)octan-1-OL CAS No. 525599-36-4

4-(Phenylsulfanyl)octan-1-OL

Cat. No.: B14212853
CAS No.: 525599-36-4
M. Wt: 238.39 g/mol
InChI Key: IZCVQPMHJRGCIU-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)octan-1-OL is an organic compound that belongs to the class of alcohols It features a phenylsulfanyl group attached to an octan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)octan-1-OL typically involves the reaction of octan-1-ol with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where octan-1-ol reacts with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)octan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Phenylsulfanyl)octan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)octan-1-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfanyl)octan-1-OL is unique due to its specific combination of a phenylsulfanyl group and an octan-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

525599-36-4

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

4-phenylsulfanyloctan-1-ol

InChI

InChI=1S/C14H22OS/c1-2-3-8-13(11-7-12-15)16-14-9-5-4-6-10-14/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3

InChI Key

IZCVQPMHJRGCIU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCO)SC1=CC=CC=C1

Origin of Product

United States

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